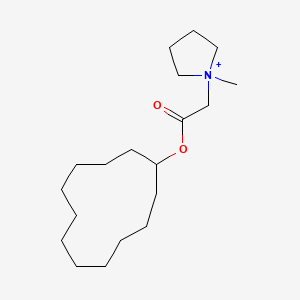

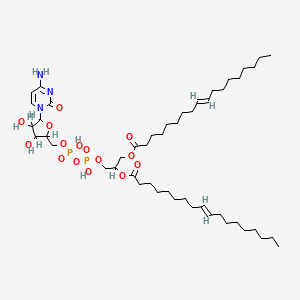

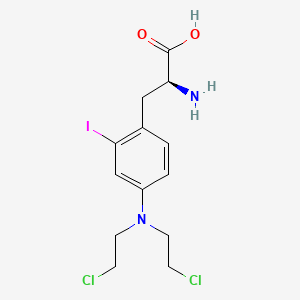

![molecular formula C13H10N2O2 B1239265 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid CAS No. 22329-38-0](/img/structure/B1239265.png)

1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid

Übersicht

Beschreibung

1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid is a natural product found in Chimarrhis turbinata with data available.

Wissenschaftliche Forschungsanwendungen

Antidiabetic Agent Synthesis

1-Methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid derivatives have been synthesized and evaluated for antidiabetic properties. Specifically, derivatives like DM3, DM4, and DM5 showed potent antidiabetic activity in streptozotocin-induced diabetic rats, suggesting potential therapeutic applications (Choudhary et al., 2011).

Analytical Methodology in Food Studies

This compound has been implicated in studies analyzing the formation of mutagenic substances in thermally processed meats, with methods like LC-MS and LC-MS/MS being employed for detection and quantification (Crotti et al., 2010). Additionally, it has been identified in various meat samples using methodologies like supercritical fluid extraction and capillary electrophoresis with fluorescence detection (de Andrés et al., 2010).

Presence in Cigarette Smoke

Research has identified 1-methyl-9H-pyrido[3,4-b]indole (harman) in the mainstream smoke of cigarettes, classifying it as a biologically active agent in tobacco smoke (Smith et al., 2004). This association highlights its relevance in public health and tobacco research.

Role in Food-Derived Carcinogens

Studies have synthesized and characterized compounds like N-acetoxy-N-(1-methyl-5H-pyrido[4,5-b]indol-3-yl)acetamide to understand the chemistry of food-derived carcinogens (Rajagopal et al., 2003). This research is crucial in comprehending the mechanisms of carcinogenesis from certain foods.

Corrosion Inhibition Studies

Investigations into the role of 1-methyl-9H-pyrido[3,4-b]indole as a corrosion inhibitor for steel in hydrochloric acid have been conducted, offering insights into its potential industrial applications (Lebrini et al., 2010).

Cyanobacterial Exometabolite Research

This compound has been evaluated for its antialgal activity, particularly in the context of cyanobacterial exometabolites, offering potential ecological or environmental applications (Volk, 2006).

Eigenschaften

IUPAC Name |

1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O2/c1-7-12-9(6-11(14-7)13(16)17)8-4-2-3-5-10(8)15-12/h2-6,15H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFEZJNMQTQMDRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC(=N1)C(=O)O)C3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30176868 | |

| Record name | 1-Methyl-beta-carboline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30176868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22329-38-0 | |

| Record name | 1-Methyl-beta-carboline-3-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022329380 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-beta-carboline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30176868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Where has harman-3-carboxylic acid been recently discovered in nature?

A1: Recent research has identified harman-3-carboxylic acid in the leaves of Strychnos peckii [], a plant species known for its use in curare poisons in the Amazon rainforest. This is the first report of this compound within the Loganiaceae family. Harman-3-carboxylic acid was also found in Chimarrhis turbinata, along with other glucoalkaloids. []

Q2: What analytical techniques were used to isolate and characterize harman-3-carboxylic acid in Strychnos peckii?

A2: Researchers utilized an untargeted high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) analysis to initially detect harman-3-carboxylic acid in the leaf aqueous extract of Strychnos peckii. [] This approach proved effective in identifying this previously unreported compound within the plant. Isolation of harman-3-carboxylic acid was then achieved through various modern chromatographic techniques. Finally, its structure was confirmed by combining data from Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS). []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

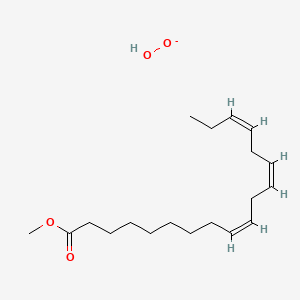

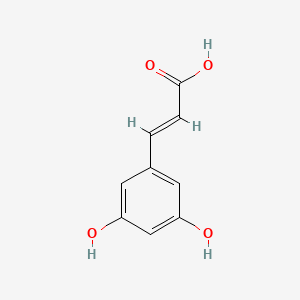

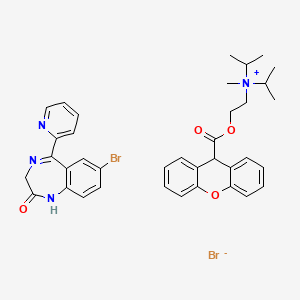

![2-[4-[[2-[(E)-but-1-enyl]-4-chloro-5-formylimidazol-1-yl]methyl]phenyl]benzoic acid](/img/structure/B1239188.png)

![[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methoxy-[[hydroxy-[(E)-4-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-isobenzofuran-5-yl)-2-methyl-but-2-enoxy]phosphoryl]methyl]phosphinic acid](/img/structure/B1239204.png)